17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
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Overview
Description
17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids like betamethasone and dexamethasone, and is used in various medical applications to treat conditions such as dermatitis and eczema .
Preparation Methods
The synthesis of 17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from basic steroidal precursors. The synthetic route typically includes halogenation, fluorination, and hydroxylation reactions under controlled conditions. Industrial production methods often involve the use of specific catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogen and hydroxyl groups can be substituted under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is utilized in:
Chemistry: As a standard for corticosteroid analysis.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of treatments for inflammatory and autoimmune diseases.
Industry: As an active ingredient in pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is unique due to its specific halogen and hydroxyl substitutions, which enhance its potency and selectivity. Similar compounds include:
Properties
CAS No. |
61339-36-4 |
---|---|
Molecular Formula |
C22H28BrFO4 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(8S,10S,11S,13S,14S,16R,17R)-17-bromo-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28BrFO4/c1-12-8-16-15-5-4-13-9-14(26)6-7-19(13,2)22(15,24)17(27)10-20(16,3)21(12,23)18(28)11-25/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22?/m1/s1 |
InChI Key |
LLWCKVNBDQSREZ-VBCPKWTRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)Br)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)Br)C)O)F)C |
Origin of Product |
United States |
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